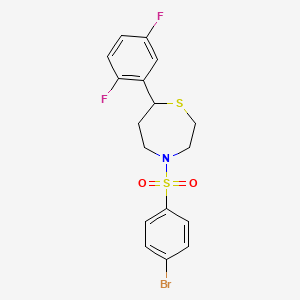

4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane, also known as BPT, is a chemical compound that belongs to the thiazepane family. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.

Applications De Recherche Scientifique

Antimicrobial Agents Synthesis

Research by Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moieties for antimicrobial purposes. These compounds showed promising results as antimicrobial agents, indicating the potential of sulfonamide derivatives in medical applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Fuel Cell Applications

Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups for fuel cell applications. These copolymers showed high proton conductivity and mechanical properties, making them promising materials for fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).

Synthesis of Benzothiazepines

Karikomi et al. (2008) developed a regio- and stereocontrolled synthesis of novel 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines from 2-(bromomethyl)- or 2-(sulfonyloxymethyl)aziridines. This synthesis pathway offers a novel approach to creating benzothiazepine derivatives, which could have potential applications in medicinal chemistry (Karikomi, D’hooghe, Verniest, & de Kimpe, 2008).

Synthesis of Poly(thiophenylene) for Proton Conductivity

Miyatake, Shouji, Yamamoto, and Tsuchida (1997) described the synthesis and characterization of poly(thiophenylenesulfonic acid) as a novel class of polyaromatic electrolyte. This material exhibits excellent proton conductivity and water affinity, making it a candidate for applications in proton exchange membranes and other electrochemical devices (Miyatake et al., 1997).

Synthetic Protocols for Molecular Electronics

Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, and Nielsen (2005) utilized simple aryl bromides as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting the role of such compounds in the development of molecular electronics. This work underscores the versatility of aryl bromides and related derivatives in synthesizing components for electronic applications (Stuhr-Hansen et al., 2005).

Propriétés

IUPAC Name |

4-(4-bromophenyl)sulfonyl-7-(2,5-difluorophenyl)-1,4-thiazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrF2NO2S2/c18-12-1-4-14(5-2-12)25(22,23)21-8-7-17(24-10-9-21)15-11-13(19)3-6-16(15)20/h1-6,11,17H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLLRELQZCYPBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrF2NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Bromophenyl)sulfonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoic acid](/img/structure/B2355198.png)

![4-[(2S,3S)-3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2355202.png)

![6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2355203.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2355204.png)

![2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2355206.png)

![dimethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2355211.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2355213.png)

![1-Methyl-4-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2355216.png)

![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2355217.png)

![N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B2355219.png)